Differential 5-HT₂A Receptor Binding Affinity vs. 3-Butyl Benzazepine Analog
2,3,4,5-Tetrahydro-1H-benzo[b]azepin-6-ol exhibits a Ki of 2.70 nM for the 5-HT₂A receptor, as determined by radioligand binding assay [1]. In contrast, the 3-butyl-substituted analog (3-Butyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-6-ol) demonstrates substantially weaker inhibitory activity against 5-HT₁A (IC₅₀ = 420 nM) and D₂ (IC₅₀ = 12,000 nM) receptors, indicating that the unsubstituted 6-hydroxy benzazepine scaffold possesses a distinct and more potent serotonergic profile [2].
| Evidence Dimension | 5-HT₂A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 2.70 nM |
| Comparator Or Baseline | 3-Butyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-6-ol: 5-HT₁A IC₅₀ = 420 nM, D₂ IC₅₀ = 12,000 nM |
| Quantified Difference | Target compound demonstrates nanomolar 5-HT₂A affinity, whereas the 3-butyl analog shows micromolar activity at related aminergic receptors. |
| Conditions | Radioligand binding assay; 5-HT₂A receptor (unknown origin); [³H]-spiperone for D₂; rat brain tissue. |
Why This Matters
This differential affinity profile dictates the compound's suitability for CNS-targeted programs requiring potent 5-HT₂A engagement, precluding substitution with 3-alkylated benzazepine analogs.
- [1] BindingDB. BDBM50223744 (CHEMBL155486). Ki = 2.70 nM for 5-HT₂A receptor. View Source
- [2] BindingDB. BDBM50003343 (CHEMBL132112). 3-Butyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-6-ol. IC₅₀ values for 5-HT₁A and D₂. View Source
